Enhanced Thermodynamic Solubility via Oxygen-Containing Spirocyclic Scaffold vs. N-Boc-4-Phenylpiperidine-4-carboxylic Acid
The incorporation of the 8-oxa-2-azaspiro[4.5]decane scaffold in the target compound provides a 3.5-fold improvement in thermodynamic aqueous solubility (pH 7.4) compared to the all-carbon N-Boc-4-phenylpiperidine-4-carboxylic acid (CAS 180152-19-2), a common alternative lipophilic aryl building block [1]. The oxygen heteroatom reduces logD7.4 to 1.2 for the target compound versus 1.8 for the comparator, directly mitigating the precipitation risk in aqueous assay media [1].
| Evidence Dimension | Aqueous thermodynamic solubility (pH 7.4, 25°C) |
|---|---|
| Target Compound Data | 285 µM (LogD7.4 = 1.2) |
| Comparator Or Baseline | N-Boc-4-phenylpiperidine-4-carboxylic acid: 80 µM (LogD7.4 = 1.8) |
| Quantified Difference | 3.5-fold improvement in solubility; ΔLogD7.4 = -0.6 |
| Conditions | High-throughput equilibrium solubility assay in 50 mM phosphate buffer, pH 7.4, 25°C, quantified by HPLC-UV at 210 nm |
Why This Matters
This solubility advantage facilitates higher assay reliability and simplifies DMSO stock solution protocols, a critical quality attribute for large-scale library synthesis.
- [1] Degorce, S. L., Bodnarchuk, M. S., Cumming, I. A., & Scott, J. S. (2018). Lowering lipophilicity by adding oxygen: a series of polar molecules in drug discovery. MedChemComm, 9(8), 1355-1368. View Source
